molecular formula C16H10N10S B12585927 2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine CAS No. 646998-78-9

2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine

Katalognummer: B12585927
CAS-Nummer: 646998-78-9
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: WEHRWLGBIVXFMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine is a complex organic compound that features a unique structure combining thiene, triazole, and pyrazine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazine, carbon disulfide, and various aromatic aldehydes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the triazole or pyrazine rings .

Wissenschaftliche Forschungsanwendungen

2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved often depend on the specific application, such as inhibiting enzyme activity in a biological context or facilitating electron transfer in a materials science application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine: shares similarities with other triazole and pyrazine derivatives, such as:

Uniqueness

What sets 2,2’-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine apart is its unique combination of thiene, triazole, and pyrazine moieties, which confer distinct electronic and structural properties. These features make it particularly valuable for applications requiring specific electronic characteristics or structural stability .

Eigenschaften

CAS-Nummer

646998-78-9

Molekularformel

C16H10N10S

Molekulargewicht

374.4 g/mol

IUPAC-Name

2-[5-[5-(3-pyrazin-2-yl-1H-1,2,4-triazol-5-yl)thiophen-2-yl]-1H-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C16H10N10S/c1-2-12(16-22-14(24-26-16)10-8-18-4-6-20-10)27-11(1)15-21-13(23-25-15)9-7-17-3-5-19-9/h1-8H,(H,21,23,25)(H,22,24,26)

InChI-Schlüssel

WEHRWLGBIVXFMS-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=N1)C2=NNC(=N2)C3=CC=C(S3)C4=NC(=NN4)C5=NC=CN=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.